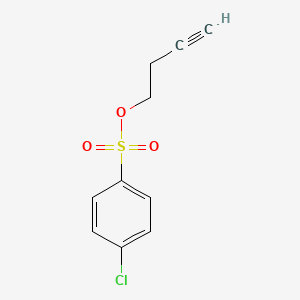
But-3-yn-1-yl 4-chlorobenzenesulfonate
货号 B1630334
分子量: 244.69 g/mol
InChI 键: MXZMYISRJWSFBF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07582772B2
Procedure details


A solution of 3-butyn-1-ol (365 g, 5.21 mol), triethylamine (526 g, 5.21 mol), and toluene (419 mL) was added to a cooled (0-5° C.) stirred solution of 4-chlorobenzenesulfonyl chloride (1.0 kg, 4.74 mol) and toluene (2.10 L). The reaction temperature was maintained below 20° C. during the addition. Precipitation of triethylamine hydrochloride salt occurred during the reaction. The reaction mixture was stirred at room temperature for 2-4 h. The triethylamine hydrochloride byproduct was separated by filtration and washed with toluene (2×350 mL). The combined filtrates were concentrated to remove toluene under reduced pressure above 45° C. to maintain the residue as a liquid. 2-Propanol (1.20 L) was added to the residue and the stirred solution was cooled to 20-25° C. Water (1.80 L) was added over 15 m. The slurry of product and solvent was cooled to 0-5° C. and stirred for 1 h. The white solid product was collected by filtration, washed with 33% aqueous 2-propanol (v/v), and vacuum dried to give 4-chloro-benzenesulfonic acid but-3-ynyl ester with 99% purity (as determined by HPLC.





Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][C:3]#[CH:4].C(N(CC)CC)C.[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([S:20](Cl)(=[O:22])=[O:21])=[CH:16][CH:15]=1>C1(C)C=CC=CC=1>[CH2:1]([O:5][S:20]([C:17]1[CH:18]=[CH:19][C:14]([Cl:13])=[CH:15][CH:16]=1)(=[O:22])=[O:21])[CH2:2][C:3]#[CH:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
365 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC#C)O
|
|
Name
|
|
|
Quantity
|
526 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
419 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
1 kg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
2.1 L
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 2-4 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction temperature was maintained below 20° C. during the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Precipitation of triethylamine hydrochloride salt
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
occurred during the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The triethylamine hydrochloride byproduct was separated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with toluene (2×350 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined filtrates were concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove toluene under reduced pressure above 45° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the residue as a liquid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
2-Propanol (1.20 L) was added to the residue
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the stirred solution was cooled to 20-25° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (1.80 L) was added over 15 m
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The slurry of product and solvent was cooled to 0-5° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 h
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The white solid product was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 33% aqueous 2-propanol (v/v), and vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
3 (± 1) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC#C)OS(=O)(=O)C1=CC=C(C=C1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
